2-Methoxycyclopentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxycyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXWOOCEFBBQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306310-32-6 | |
| Record name | rac-(1R,2R)-2-methoxycyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Methoxycyclopentan 1 Amine
Direct Synthesis Approaches and Optimization
Direct synthesis of 2-Methoxycyclopentan-1-amine typically involves the reductive amination of the corresponding ketone precursor, 2-methoxycyclopentanone. This method is highly efficient as it forms the C-N bond and sets the final amine functionality in a single step. The reaction involves treating the ketone with an amine source, commonly ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.
The optimization of this reaction is critical to maximize yield and purity. Key parameters that are often adjusted include the choice of reducing agent, solvent, temperature, and pressure. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation (e.g., H2 over Palladium on carbon). Each reducing agent offers different levels of reactivity and selectivity, requiring careful selection based on the substrate's functional group tolerance.
Table 1: Optimization Parameters for Direct Reductive Amination
| Parameter | Options | Considerations |
|---|---|---|
| Ketone Precursor | 2-methoxycyclopentanone | Availability and purity are crucial for the final product's quality. |
| Amine Source | Ammonia, Ammonium Acetate | Ammonia is direct but can be difficult to handle; ammonium salts are often more convenient. |
| Reducing Agent | NaBH3CN, STAB, H2/Pd | Choice depends on reaction pH, scale, and desired workup procedure. Catalytic hydrogenation is often used for larger scale synthesis. |
| Solvent | Methanol (B129727), Ethanol, Dichloromethane | Must be inert to the reactants and capable of dissolving the ketone and amine source. |
| Temperature | 0 °C to 50 °C | Lower temperatures can improve selectivity, while higher temperatures increase reaction rates. |
Multi-step Synthetic Pathways to the Core Structure
When direct approaches are not feasible or when specific stereoisomers are targeted from acyclic or differently functionalized precursors, multi-step pathways are employed. These routes offer greater flexibility in constructing the cyclopentane (B165970) ring and introducing the required methoxy (B1213986) and amine groups with desired orientations. researchgate.netlibretexts.org
One common multi-step strategy begins with a readily available cyclopentane derivative, such as cyclopentene (B43876) oxide. The synthesis proceeds through a sequence of controlled chemical transformations:
Epoxide Ring-Opening: Cyclopentene oxide is treated with methanol under acidic or basic conditions to regioselectively open the epoxide, forming trans-2-methoxycyclopentan-1-ol.
Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 2-methoxycyclopentanone, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Amination: The resulting ketone is then converted to the target amine, for instance, via reductive amination as described in the direct synthesis approach.
An alternative pathway might involve a [3+2] cycloaddition reaction to construct the five-membered ring, followed by functional group manipulations to install the methoxy and amine substituents.
Table 2: Example of a Multi-step Pathway
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclopentene Oxide | Methanol, H+ or -OCH3 | trans-2-methoxycyclopentan-1-ol |
| 2 | trans-2-methoxycyclopentan-1-ol | PCC or Swern Oxidation reagents | 2-methoxycyclopentanone |
Resolution Techniques for Enantiomeric Separation
When a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the two enantiomers. rsc.org
Classical Resolution via Diastereomeric Salt Formation: This is a well-established method for separating enantiomeric amines. researchgate.net The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. rsc.org This difference allows one of the diastereomeric salts to be selectively crystallized and separated by filtration. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.
Enzymatic Kinetic Resolution: This technique utilizes an enzyme that selectively reacts with only one enantiomer of the racemic mixture. For example, a lipase (B570770) enzyme can be used to catalyze the acylation of one amine enantiomer in the presence of an acyl donor (e.g., an alkyl ester). google.com This results in a mixture of the acylated amine (amide) and the unreacted amine enantiomer. These two compounds have different chemical properties and can be readily separated using methods like chromatography or extraction. The acylated enantiomer can then be hydrolyzed to recover the pure amine if desired.
Table 3: Comparison of Enantiomeric Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomeric salts based on differential solubility. rsc.org | Scalable, well-established, cost-effective resolving agents. | Relies on finding a suitable resolving agent and crystallization conditions; theoretical max yield is 50% per enantiomer without a racemization step. |
| Enzymatic Kinetic Resolution | Enzyme selectively catalyzes a reaction on one enantiomer, allowing for separation. google.com | High enantioselectivity, mild reaction conditions. | Theoretical max yield is 50% for the desired enantiomer; requires screening for a suitable enzyme. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a chromatography column. mdpi.com | High purity achievable, applicable to a wide range of compounds. | Can be expensive for large-scale separations, requires specialized equipment. |
Preparation of Salt Forms and Their Synthetic Utility
The conversion of this compound into its salt forms is a critical step in its purification, storage, and chiral resolution. The basic nature of the amine functional group allows for straightforward reaction with a variety of acids to form stable, crystalline salts. The choice of the acid is dictated by the intended application, whether it be for enhancing stability and handling, or for the separation of enantiomers.
The formation of a salt introduces an ionic character to the molecule, which typically leads to the formation of a crystalline solid. This process is highly effective for the purification of the amine, as impurities often remain in the solution during crystallization. Furthermore, salt forms of amines are generally more stable and less odorous than the corresponding free base, making them easier to handle and store.
Hydrochloride Salt Formation
One of the most common salt forms for amines is the hydrochloride salt, prized for its stability and ease of preparation. The reaction involves the protonation of the amine group by hydrochloric acid. youtube.comspectroscopyonline.com This can be achieved by several methods, including the addition of aqueous HCl, a solution of HCl in an organic solvent, or by bubbling hydrogen chloride gas through a solution of the amine. google.com
A general procedure for the preparation of this compound hydrochloride would involve dissolving the free base in a suitable organic solvent, such as diethyl ether or dioxane. To this solution, a stoichiometric amount of hydrochloric acid (often as a solution in the same or a miscible solvent) is added. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution and can be collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried. The efficiency of the crystallization can often be improved by cooling the solution or by the addition of a less polar co-solvent to reduce the solubility of the salt. google.com
| Salt Form | Reagent | Typical Solvents | Method | Primary Utility |
| Hydrochloride | Hydrochloric Acid (HCl) | Diethyl ether, Dioxane, Isopropanol | Precipitation/Crystallization | Purification, Stability, Storage |
Diastereomeric Salt Formation for Chiral Resolution
For chiral compounds like this compound, which is often synthesized as a racemic mixture of its enantiomers, diastereomeric salt formation is a classical and highly effective method for chiral resolution. wikipedia.orgchemeurope.com This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility in a given solvent. wikipedia.orgrsc.org This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble and will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor.
A common and effective resolving agent for amines is tartaric acid, which is readily available in both enantiomerically pure forms, (+)-tartaric acid and (-)-tartaric acid. libretexts.orgresearchgate.net The process would involve dissolving the racemic this compound in a suitable solvent, such as methanol or ethanol, and then adding a solution of an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid). The mixture is then typically heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt will crystallize out and can be isolated by filtration.
After separation, the optically pure amine can be recovered from the diastereomeric salt by treatment with a base, such as sodium hydroxide, to deprotonate the amine and liberate the free base. The resolving agent can also be recovered from the aqueous layer after acidification. The enantiomeric purity of the resolved amine is often assessed using techniques such as chiral chromatography or polarimetry. The choice of solvent is crucial in this process, as it can significantly influence the difference in solubility between the diastereomeric salts and thus the efficiency of the resolution. researchgate.net
| Resolving Agent | Typical Solvents | Separation Method | Synthetic Utility |
| (+)-Tartaric Acid | Methanol, Ethanol | Fractional Crystallization | Chiral Resolution (Separation of Enantiomers) |
| (-)-Mandelic Acid | Various organic solvents | Fractional Crystallization | Chiral Resolution (Separation of Enantiomers) |
| (+)-Camphor-10-sulfonic acid | Various organic solvents | Fractional Crystallization | Chiral Resolution (Separation of Enantiomers) |
Reactivity and Mechanistic Investigations of 2 Methoxycyclopentan 1 Amine
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in 2-methoxycyclopentan-1-amine possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. msu.edu This characteristic allows it to react with a wide array of electrophilic species. As with other simple amines, its nucleophilicity is generally stronger than that of corresponding alcohols due to nitrogen's lower electronegativity compared to oxygen. msu.edu
The amine's reactivity can be modulated by the reaction conditions. In highly acidic environments (low pH), the amine is protonated to form the non-nucleophilic ammonium (B1175870) salt. Conversely, at high pH, the concentration of the acid catalyst required for some reactions, such as imine formation, may be insufficient. libretexts.org
Key nucleophilic reactions include:
N-Alkylation: The amine can react with alkyl halides in an SN2 reaction to form secondary amines. However, this reaction is often difficult to control as the resulting secondary amine can be more nucleophilic than the primary, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts. msu.edu
N-Acylation: Reaction with acid chlorides or acid anhydrides provides a reliable method for forming stable amide derivatives. This is a common strategy for protecting the amine group or for synthesizing more complex molecules. libretexts.org
N-Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu
Reaction with Carbonyls: The amine undergoes nucleophilic addition to aldehydes and ketones. The initial addition product, a carbinolamine, is typically unstable and eliminates water to form an imine (Schiff base). This reaction is acid-catalyzed and reversible. libretexts.org
| Electrophile | Reaction Type | Product Class |
|---|---|---|
| Alkyl Halide (R-X) | N-Alkylation (SN2) | Secondary Amine |
| Acid Chloride (R-COCl) | N-Acylation | Amide |
| Sulfonyl Chloride (R-SO2Cl) | N-Sulfonylation | Sulfonamide |
| Aldehyde/Ketone (R2C=O) | Nucleophilic Addition-Elimination | Imine (Schiff Base) |
Transformations Involving the Methoxy (B1213986) Group
The methoxy group is an ether functionality, which is generally stable and unreactive under many conditions. However, it can be transformed, most commonly through cleavage reactions to yield the corresponding alcohol, 2-aminocyclopentan-1-ol.
Ether cleavage typically requires harsh conditions, such as treatment with strong acids.
Acid-Catalyzed Cleavage: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by SN2 attack by the halide ion on the methyl group, producing methyl bromide or methyl iodide and the alcohol.
Lewis Acid-Mediated Cleavage: Lewis acids, most notably boron tribromide (BBr3), are highly effective reagents for cleaving methyl ethers at lower temperatures. organic-chemistry.org This method is often preferred for sensitive substrates.
In addition to cleavage, other transformations are possible:
Oxidative Deprotection: Specific types of ethers, like the p-methoxybenzyl (PMB) ether, can be removed oxidatively. organic-chemistry.org While the simple methoxy group in this compound is not a PMB ether, related oxidative strategies could potentially be adapted. For instance, certain photocatalytic methods have been developed for cleaving ether bonds under neutral pH conditions. organic-chemistry.org
| Reagent | Reaction Type | Typical Conditions |
|---|---|---|
| Hydrobromic Acid (HBr) | Acid-Catalyzed Cleavage | High Temperature |
| Boron Tribromide (BBr3) | Lewis Acid-Mediated Cleavage | Low Temperature (e.g., -78 °C to rt) |
| Trimethylsilyl (B98337) Iodide (TMSI) | Lewis Acid-Mediated Cleavage | Inert Solvent (e.g., CH2Cl2, CH3CN) |
Cycloaddition and Condensation Reactions
The amine functionality of this compound enables its participation in condensation reactions, where two molecules combine with the loss of a small molecule, typically water. libretexts.org
A notable example is the Knoevenagel condensation. In the synthesis of Leucettinibs, which are DYRK/CLK kinase inhibitors, this compound hydrochloride was reacted with an N2-functionalized 2-amino-1,4-dihydroimidazol-5-one. The reaction was carried out at 120 °C in the presence of diisopropylethylamine (DIPEA) as a base, demonstrating the amine's role as a nucleophile in this condensation pathway. edelris.com
Other important condensation reactions include:
Amide Formation: The reaction with carboxylic acids to form amides is a fundamental condensation reaction. In biological systems, this forms the basis of peptide bonds. libretexts.org While direct reaction requires high temperatures, the use of coupling agents or conversion of the carboxylic acid to a more reactive derivative (like an acid chloride) facilitates this transformation.
Imine Formation: As mentioned previously, the reaction with aldehydes and ketones is a reversible, acid-catalyzed condensation that results in the formation of an imine and water. libretexts.org
Information regarding the participation of this compound in cycloaddition reactions is not extensively documented in the literature. However, derivatives of the amine could potentially be designed to undergo such reactions.
| Reactant | Product | Byproduct |
|---|---|---|
| Carboxylic Acid | Amide | Water |
| Aldehyde / Ketone | Imine (Schiff Base) | Water |
| Activated Imidazol-5-one | Substituted Imidazol-5-one | Varies (e.g., H2O) |
Derivatization Strategies for Functionalization
Derivatization of this compound primarily involves chemical modification at the nucleophilic amine group. These strategies are crucial for altering the compound's physical and chemical properties, attaching it to other molecules, or installing protecting groups. msu.edu
Common derivatization strategies include:
Acylation to form Amides: This is one of the most robust methods for functionalization. Reacting the amine with various acid chlorides or anhydrides can introduce a wide range of functional groups.
Sulfonylation to form Sulfonamides: This strategy creates a stable sulfonamide linkage. The resulting sulfonamide nitrogen is less basic and nucleophilic than the original amine. The acidic nature of the N-H proton in a primary sulfonamide allows for further reactions. msu.edu
Reductive Amination: The amine can be reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride) to form a more substituted secondary or tertiary amine. This provides a controlled method for N-alkylation.
These derivatization reactions allow for the systematic modification of the parent compound, enabling its use as a building block in the synthesis of more complex target molecules, such as pharmaceuticals or materials.
| Strategy | Reagent(s) | Functional Group Formed |
|---|---|---|
| Acylation | Acid Chloride, Anhydride (B1165640) | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amine |
| Carbamate Formation | Chloroformate | Carbamate |
Impact of Stereochemistry on Reaction Outcomes and Selectivity
This compound contains two stereocenters, leading to the existence of multiple stereoisomers. The relative orientation of the amine and methoxy groups can be either cis or trans. nih.gov Each of these diastereomers exists as a pair of enantiomers ((1R,2S)/(1S,2R) for cis and (1R,2R)/(1S,2S) for trans).
The stereochemistry of the molecule is expected to have a profound impact on its reactivity:
Steric Hindrance: In the cis isomer, the amine and methoxy groups are on the same face of the cyclopentane (B165970) ring. This proximity can lead to steric hindrance, potentially slowing down reactions at the amine site compared to the trans isomer, where the groups are on opposite faces and the amine is more sterically accessible.
Intramolecular Interactions: The cis configuration may allow for intramolecular hydrogen bonding between the amine and the methoxy oxygen, which could influence the amine's basicity and nucleophilicity.
Diastereoselectivity: When a specific stereoisomer of this compound reacts with another chiral molecule, the resulting products can be diastereomers. The pre-existing stereocenters on the cyclopentane ring will influence the facial selectivity of the attack, favoring the formation of one diastereomer over the other. The energy of the diastereomeric transition states will differ, leading to different reaction rates and product ratios.
For example, in its application as a chiral ligand for a metal catalyst or as a chiral auxiliary, the specific cis or trans arrangement and the absolute configuration (R/S) would be critical for inducing asymmetry in a chemical transformation, leading to a desired enantiomeric excess in the product. While specific studies detailing these effects for this compound are not widely available, these principles of stereochemical control are fundamental in organic chemistry.
Applications of 2 Methoxycyclopentan 1 Amine in Complex Molecule Synthesis
Role in the Construction of Chiral Scaffolds
Chiral amines are fundamental building blocks in the synthesis of high-value molecules, with over 40% of commercial pharmaceuticals containing this structural motif. nih.gov The enantiomeric purity of these amines is critical, as different stereoisomers of a molecule can exhibit vastly different biological activities. 2-Methoxycyclopentan-1-amine, possessing inherent chirality, serves as an invaluable starting material for the construction of complex chiral scaffolds.
The synthesis of enantiomerically pure chiral amines often leverages advanced biocatalytic methods. Enzyme-mediated processes, such as stereoselective transamination, can convert a prochiral ketone into a specific chiral amine with high efficiency and selectivity. nih.govgoogle.com For instance, the enzymatic synthesis of chiral cyclic amines from the corresponding ketones is a well-established method. google.com This approach ensures that the chirality of the this compound building block is precisely controlled, which is essential for its subsequent use in asymmetric synthesis. By incorporating this chiral fragment, chemists can introduce specific three-dimensional arrangements into a target molecule, a key strategy for optimizing molecular recognition at biological targets.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals and biologically active compounds. rsc.orgmdpi.com this compound provides a versatile entry point for the synthesis of various heterocyclic systems due to its primary amine functionality.
Piperazine and morpholine (B109124) rings are common scaffolds in medicinal chemistry. researchgate.net Synthetic strategies for these heterocycles often involve the cyclization of precursors containing two suitably positioned reactive groups. nih.govorganic-chemistry.org For example, a common method involves the reaction of a 1,2-diamine or a 2-aminoethanol derivative with other reagents to form the six-membered ring.
While this compound does not inherently contain the second functional group required for direct cyclization, it can be readily elaborated into a suitable precursor. The amine group can be used to introduce one part of the heterocyclic backbone, while the methoxy (B1213986) group can be chemically transformed (e.g., through demethylation to an alcohol) to provide the second nucleophilic center needed for ring closure. Multicomponent reactions, such as the Ugi reaction, followed by an intramolecular SN2 cyclization, represent a powerful strategy for the de novo assembly of highly substituted piperazines and morpholines, a pathway where derivatives of this compound could serve as the amine component. nih.gov
| Heterocycle | General Synthetic Method | Potential Role of this compound |
|---|---|---|
| Piperazine | Cyclocondensation of a 1,2-diamine with a dielectrophile. organic-chemistry.org | Derivative serves as the chiral 1,2-diamine component after modification. |
| Piperazine | Palladium-catalyzed cyclization of propargyl units with diamines. organic-chemistry.org | Can be converted into a diamine precursor for the cyclization reaction. |
| Morpholine | Ugi multicomponent reaction followed by intramolecular cyclization. nih.gov | Serves as the primary amine component in the initial Ugi reaction. |
| Morpholine | Cyclization of a 2-aminoethanol derivative. | Modification of the methoxy group to a hydroxyl group provides the necessary precursor. |
Imidazolones and related imidazole (B134444) structures are another class of heterocycles with significant biological and chemical applications. mdpi.comnih.gov Their synthesis can be achieved through various condensation and cyclization reactions. For example, convenient methods have been developed for the direct conversion of imidazolium (B1220033) salts into 2-imidazolone derivatives. researchgate.net The synthesis of functionalized 1H-imidazoles can also be achieved through the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.com
The primary amine of this compound can act as a key nucleophile in the formation of an imidazolone (B8795221) precursor. For instance, it can react with α-halo ketones or related electrophiles, followed by cyclization with a source of carbonyl, such as phosgene (B1210022) or a chloroformate, to construct the heterocyclic ring. This approach would yield imidazolones bearing a chiral 2-methoxycyclopentyl substituent, introducing a specific stereochemical element into the final molecule.
Integration into Drug Scaffold Synthesis (Focus on Synthetic Strategy)
The design of novel drug scaffolds often involves combining privileged heterocyclic structures with unique substituents that can modulate pharmacokinetic and pharmacodynamic properties. figshare.com The rigid, chiral nature of the 2-methoxycyclopentyl group makes it an attractive substituent to incorporate into drug discovery programs.
A key synthetic strategy is "scaffold hopping," where the core structure of a known active compound is replaced with a different, often bioisosteric, scaffold to discover new chemical entities with improved properties. nih.gov In this context, this compound can be used to build novel heterocyclic scaffolds that mimic existing drugs. For example, by using it as a precursor in the synthesis of piperazines or imidazolones, chemists can create new analogues of drugs containing these core motifs. nih.gov The cyclopentyl group can provide a defined spatial orientation for other pharmacophoric elements, potentially leading to enhanced target binding affinity and selectivity. The synthetic pathways for nitrogen-containing heterocycles are thus directly applicable to the creation of novel drug candidates. mdpi.com
Development of Compound Libraries Using this compound Derivatives
Modern drug discovery relies heavily on the screening of large compound libraries to identify initial "hit" compounds. enamine.net The development of these libraries requires access to versatile chemical building blocks that can be easily modified to generate a diverse set of molecules.
This compound is an ideal scaffold for combinatorial chemistry and the generation of compound libraries. Its primary amine is a versatile functional handle that can participate in a wide range of reactions, including amidation, reductive amination, and urea (B33335) formation. Each of these reactions can be used to attach a diverse set of substituents (R-groups) from commercially available carboxylic acids, aldehydes, or isocyanates. Furthermore, the methoxy group could potentially be used as a secondary point of diversification. This dual functionality allows for the rapid, parallel synthesis of a large number of distinct compounds based on the common 2-methoxycyclopentyl core, facilitating the exploration of structure-activity relationships (SAR) in a drug discovery campaign.
| Reaction Type | Reactant Partner | Resulting Functional Group | Diversity Source |
|---|---|---|---|
| Amidation | Carboxylic Acids (R-COOH) | Amide | Variable R-group from acid |
| Reductive Amination | Aldehydes/Ketones (R-CHO) | Secondary Amine | Variable R-group from aldehyde/ketone |
| Urea Formation | Isocyanates (R-NCO) | Urea | Variable R-group from isocyanate |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | Variable R-group from sulfonyl chloride |
Potential as a Ligand or Component in Catalytic Systems
Chiral amines and their derivatives are frequently employed as ligands in metal-catalyzed asymmetric reactions or as organocatalysts. These molecules coordinate to a metal center or participate directly in the catalytic cycle, creating a chiral environment that influences the stereochemical outcome of the reaction.
The nitrogen atom of this compound can act as a Lewis base to coordinate with a transition metal. The stereocenters on the cyclopentane (B165970) ring create a defined chiral pocket around the metal, which can induce enantioselectivity in reactions such as hydrogenation, C-C bond formation, or oxidation. The methoxy group could also serve as a secondary coordinating atom, potentially allowing the molecule to act as a bidentate ligand after suitable modification. While direct research detailing the use of this specific compound as a catalyst is limited, its structural similarity to other successful chiral amine-based ligands suggests significant potential in the field of asymmetric catalysis.
Advanced Analytical and Spectroscopic Characterization of 2 Methoxycyclopentan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of 2-Methoxycyclopentan-1-amine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while advanced techniques can reveal through-bond and through-space correlations to establish the relative stereochemistry (cis or trans) of the substituents on the cyclopentane (B165970) ring.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopentane ring, the methoxy (B1213986) group, and the amine group. The protons attached to the carbons bearing the amine (C1) and methoxy (C2) groups are diastereotopic and will exhibit complex splitting patterns due to coupling with neighboring protons. The chemical shift and coupling constants of these protons are particularly sensitive to the molecule's stereochemistry. In the trans isomer, for example, the coupling constant between the C1 and C2 protons would differ from that in the cis isomer.
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for unambiguous assignment. COSY reveals proton-proton coupling networks, confirming the connectivity of the cyclopentane ring, while NOESY identifies protons that are close in space, which is crucial for differentiating between cis and trans isomers.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The chemical shifts of the carbons directly attached to the nitrogen (C1) and oxygen (C2) atoms are diagnostic and influenced by the stereochemical arrangement.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| H on C1 (-CHNH₂) | ¹H | 3.0 - 3.5 | Shift and multiplicity depend on stereochemistry and solvent. |
| H on C2 (-CHOCH₃) | ¹H | 3.5 - 4.0 | Shift and multiplicity depend on stereochemistry and solvent. |
| Cyclopentyl CH₂ | ¹H | 1.2 - 2.0 | Complex overlapping multiplets. |
| Methoxy (-OCH₃) | ¹H | 3.2 - 3.4 | Singlet. |
| Amine (-NH₂) | ¹H | 1.0 - 3.0 | Broad singlet, exchangeable with D₂O. |
| C1 (-CHNH₂) | ¹³C | 55 - 65 | |
| C2 (-CHOCH₃) | ¹³C | 80 - 90 | |
| Cyclopentyl CH₂ | ¹³C | 20 - 40 | Multiple signals. |
| Methoxy (-OCH₃) | ¹³C | 56 - 58 |
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis, creating a unique molecular fingerprint for this compound. mdpi.comunimi.it In accordance with the nitrogen rule, as a molecule with a single nitrogen atom, this compound is expected to exhibit a molecular ion peak ([M]⁺) at an odd mass-to-charge ratio (m/z) of 115. jove.comjove.com
The fragmentation of cyclic amines in MS is a well-characterized process. miamioh.edu For this compound, the primary fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com This process leads to the formation of a stable, resonance-stabilized iminium cation. jove.com
Key fragmentation pathways include:
Loss of a hydrogen atom: A peak at [M-1]⁺ (m/z 114) can be observed. whitman.edu
α-Cleavage: Cleavage of the C1-C5 bond in the ring, followed by the loss of an ethylene (B1197577) molecule (C₂H₄), can generate a prominent fragment ion.
Cleavage adjacent to the methoxy group: Fragmentation can also be initiated by cleavage of the C-C bonds near the methoxy substituent.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition (C₆H₁₃NO). mdpi.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Formula | Notes |
| 115 | Molecular Ion [M]⁺ | [C₆H₁₃NO]⁺ | Odd m/z value consistent with the nitrogen rule. jove.com |
| 114 | [M-H]⁺ | [C₆H₁₂NO]⁺ | Loss of a hydrogen atom. whitman.edu |
| 100 | [M-CH₃]⁺ | [C₅H₁₀NO]⁺ | Loss of a methyl radical from the methoxy group. |
| 84 | [M-OCH₃]⁺ | [C₆H₁₂N]⁺ | Loss of a methoxy radical. |
| 72 | [C₄H₁₀N]⁺ | [C₄H₁₀N]⁺ | Result of α-cleavage and ring opening. jove.com |
| 44 | [C₂H₆N]⁺ | [C₂H₆N]⁺ | Common fragment for primary amines resulting from α-cleavage. |
Chromatographic Methods for Isomer Separation and Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for resolving the enantiomers of this compound. phenomenex.comresearchgate.net This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
Commonly used CSPs for the separation of chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructans. chromatographyonline.commdpi.com The choice of mobile phase is critical for achieving optimal separation. Normal-phase (using eluents like hexane (B92381) and ethanol) or polar organic modes (using eluents like acetonitrile (B52724) and methanol) are often employed. chromatographyonline.com To improve peak shape and resolution, acidic and basic additives, such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), are frequently added to the mobile phase. chromatographyonline.com These additives can ionize the amine, leading to more favorable interactions with the CSP and reducing peak tailing. chromatographyonline.com
Gas Chromatography (GC) can be used to assess the purity of this compound, particularly for detecting volatile impurities. However, the direct analysis of primary amines by GC can be problematic due to their polarity, which can lead to poor peak shape and column adsorption. nih.gov
To overcome these issues, the amine is often converted into a less polar, more volatile derivative prior to analysis. Common derivatization reactions for amines include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable amide.
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.
The resulting derivatives exhibit improved chromatographic behavior, allowing for accurate purity assessment. When coupled with a chiral stationary phase, GC can also be used for enantiomeric separation.
X-ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction is the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govthieme-connect.de This technique provides a three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom in the molecule. sci-hub.se
To perform this analysis on this compound, a high-quality single crystal of one of its pure enantiomers is required. researchgate.net Often, this is achieved by forming a salt or a covalent derivative with a chiral auxiliary of known absolute configuration. The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), where interactions between the X-ray photons and the electrons of the atoms in the crystal cause small, measurable differences in the diffraction pattern that can be used to distinguish between a molecule and its non-superimposable mirror image. mit.edu While this effect is stronger for heavier atoms, modern techniques allow for the determination of absolute configuration even for molecules containing only light atoms like carbon, nitrogen, and oxygen. mit.edu
Spectroscopic Methods for Enantiomeric Excess Determination (e.g., Mosher's Method)
Spectroscopic methods, particularly NMR-based techniques, can be used to determine the enantiomeric excess (% ee) of a sample of this compound. One of the most common approaches is Mosher's method. researchgate.net This method involves the chemical derivatization of the chiral amine with a chiral derivatizing agent (CDA), such as the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov
The reaction of a non-racemic mixture of this compound with an enantiomerically pure sample of Mosher's acid chloride produces a mixture of diastereomeric amides. nih.gov Unlike enantiomers, which are spectroscopically identical in an achiral environment, diastereomers have different physical properties and distinct NMR spectra. nih.gov
In the ¹H NMR spectrum of the resulting diastereomeric amide mixture, the signals for protons near the newly formed stereocenter will appear at different chemical shifts. By integrating the signals corresponding to each diastereomer, the ratio of the two can be calculated, which directly corresponds to the enantiomeric ratio of the original amine sample. researchgate.net Furthermore, by analyzing the differences in chemical shifts (Δδ) between the two diastereomers and applying the Mosher model, the absolute configuration of the major enantiomer can often be deduced. nih.govnih.gov
Computational and Theoretical Studies of 2 Methoxycyclopentan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic properties of 2-Methoxycyclopentan-1-amine. Methods such as DFT with the B3LYP functional and a 6-311G** basis set are commonly used to achieve a balance between computational cost and accuracy for organic molecules. jmaterenvironsci.combibliotekanauki.pl
These calculations provide crucial information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). rasayanjournal.co.in The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower chemical reactivity. rasayanjournal.co.in
Detailed analysis of the electron density distribution reveals the locations of electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. The methoxy (B1213986) group's oxygen and the amine's nitrogen are expected to be primary sites of electron density.
Table 1: Calculated Electronic Properties of this compound (trans-isomer) Calculated at the B3LYP/6-311G* level of theory. Values are hypothetical.*
| Property | Value | Description |
| HOMO Energy | -8.95 eV | Indicates the energy of the highest energy electrons available to be donated. |
| LUMO Energy | 1.12 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 10.07 eV | A larger gap suggests high kinetic stability. rasayanjournal.co.in |
| Ionization Potential | 8.95 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | -1.12 eV | The energy released when an electron is added to the molecule. |
| Dipole Moment | 1.85 D | Quantifies the overall polarity of the molecule, arising from the electronegative N and O atoms. |
Conformational Analysis and Molecular Modeling
The cyclopentane (B165970) ring is not planar and adopts puckered conformations to relieve ring strain. The two primary conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). acs.org For a 1,2-disubstituted cyclopentane like this compound, the relative positions of the methoxy and amine groups (cis or trans) and their placement in pseudo-axial or pseudo-equatorial positions significantly impact conformational stability.
Molecular modeling techniques are used to explore the potential energy surface and identify the most stable conformers. cihanuniversity.edu.iq This typically involves an initial scan using computationally less expensive methods like molecular mechanics (e.g., MMFF94 force field) to identify low-energy structures, followed by geometry optimization using higher-level quantum chemical methods (e.g., DFT). mdpi.comuwlax.edu
For the trans-isomer, the diequatorial-like conformation is generally favored as it minimizes steric hindrance between the two bulky substituents. In the cis-isomer, one substituent must occupy a pseudo-axial position, leading to greater steric strain and higher relative energy.
Table 2: Relative Energies of this compound Conformers Relative energies (ΔE) calculated at the B3LYP/6-31G(d) level. Values are hypothetical examples.
| Isomer | Conformer Description | Relative Energy (kcal/mol) |
| trans | Diequatorial (Half-Chair) | 0.00 (Global Minimum) |
| trans | Diaxial (Half-Chair) | +3.5 |
| cis | Axial-Equatorial (Half-Chair) | +1.8 |
| cis | Equatorial-Axial (Half-Chair) | +2.1 |
| trans | Envelope Conformer | +0.9 |
Mechanistic Studies of Reaction Pathways
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. researchgate.netnih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate.
For example, the mechanism of a reaction involving this compound, such as its acylation with acetyl chloride, can be modeled. DFT calculations can trace the reaction coordinate, starting from the nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetyl chloride, through a tetrahedral intermediate, to the final N-acylated product. rsc.org Such studies can reveal whether the reaction proceeds in a single concerted step or through multiple steps and can quantify the energy barriers for each step. jmaterenvironsci.com
Table 3: Calculated Activation Energies for a Hypothetical N-Acylation Reaction Calculated free energies of activation (ΔG‡) at 298 K. Values are hypothetical.
| Reaction Step | Description | ΔG‡ (kcal/mol) |
| TS1 | Nucleophilic attack of amine on acetyl chloride | 15.2 |
| Intermediate | Formation of tetrahedral intermediate | -5.4 (relative to reactants) |
| TS2 | Elimination of chloride ion | 8.9 |
Prediction of Stereochemical Outcomes and Selectivity
When reactions can lead to multiple stereoisomeric products, computational models can predict the stereochemical outcome with high accuracy. nih.gov This is achieved by calculating the activation energies for the transition states leading to each different stereoisomer. According to transition state theory, the pathway with the lower activation energy will be faster and will therefore yield the major product.
For instance, if this compound reacts with a chiral electrophile, two diastereomeric transition states are possible. Computational analysis can determine which transition state is lower in energy, thus predicting the diastereoselectivity of the reaction. jmaterenvironsci.com The energy differences often arise from subtle steric or electronic interactions within the transition state structure. A difference in activation energies of just 1.4 kcal/mol corresponds to a product ratio of approximately 90:10 at room temperature.
Table 4: Predicted Selectivity in a Hypothetical Asymmetric Reaction Calculated at the M06-2X/def2-TZVPP level. Values are hypothetical.
| Transition State | Leads to Product | Relative Free Energy (ΔΔG‡) | Predicted Product Ratio |
| TS-A (favored) | (1R, 2S, R') | 0.0 kcal/mol | 95% |
| TS-B (disfavored) | (1R, 2S, S') | +1.8 kcal/mol | 5% |
Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis
While quantum chemical calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.comnih.gov In an MD simulation, the motion of every atom in the system is calculated over thousands of small time steps (femtoseconds), governed by a classical mechanical force field. nih.gov
MD simulations are particularly useful for studying the conformational stability of this compound in a solvent, such as water. frontiersin.org By running a simulation for nanoseconds, one can observe transitions between different ring puckering conformations and determine their relative populations and lifetimes. The stability of a particular conformation can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) from the starting structure.
Furthermore, MD is excellent for analyzing non-covalent interactions. For this compound in an aqueous solution, simulations can quantify the hydrogen bonds between the amine group and surrounding water molecules. This includes calculating the average number of hydrogen bonds, their distances, angles, and lifetimes, providing a detailed picture of how the molecule is solvated.
Table 5: Interaction Analysis from a Hypothetical 100 ns MD Simulation in Water Data derived from a hypothetical simulation trajectory.
| Interaction Type | Metric | Average Value | Description |
| Solute-Solvent H-Bond (Amine) | Number of H-Bonds | 3.1 | The amine group's interaction with the water shell. |
| Solute-Solvent H-Bond (Amine) | H-Bond Lifetime | 2.5 ps | The average duration of a specific hydrogen bond. |
| Solute-Solvent H-Bond (Methoxy) | Number of H-Bonds | 1.2 | The ether oxygen's weaker interaction with water. |
| Conformational Stability | RMSD of C-atoms | 0.8 Å | Low RMSD indicates the molecule maintains a stable average conformation. |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Steps | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| Cyclopropanation-Reduction | Diazomethane cyclopropanation, LiAlH4 reduction | Anhydrous ether, 0°C | Use inert atmosphere to prevent side reactions |
| Cyclopentanone Amination | Cyclopentanone + methylamine | Acidic/basic conditions | pH control to avoid over-amination |
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Methoxy protons (~δ 3.3–3.5 ppm) and cyclopentane ring protons (δ 1.5–2.5 ppm) indicate substitution patterns. Amine protons may appear broad unless derivatized .
- ¹³C NMR : Methoxy carbon at ~δ 55–60 ppm; cyclopentane carbons show distinct shifts based on ring strain .
- IR : Stretching vibrations for C-O (1050–1150 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 115 (C₆H₁₃NO) validates molecular weight .
Advanced: How do steric effects from the cyclopentane ring influence nucleophilic substitution reactions?
Methodological Answer:
The cyclopentane ring introduces significant steric hindrance, impacting reactivity:
- Amination Reactions : Bulky substituents slow down SN2 mechanisms, favoring SN1 pathways in polar solvents. For example, methylamine reactions require prolonged heating (~12–24 hrs) to overcome steric barriers .
- Comparative Data : Linear analogs (e.g., 2-Methoxypropan-1-amine) show faster reaction kinetics due to reduced steric hindrance .
Resolution Strategy : Computational modeling (e.g., DFT calculations) predicts transition-state geometries to optimize reaction conditions .
Advanced: What strategies resolve enantiomers of this compound for stereochemical studies?
Methodological Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases for baseline separation .
- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) to form diastereomers separable via standard HPLC .
- Crystallization : Salt formation with chiral acids (e.g., tartaric acid) exploits differential solubility of enantiomers .
Advanced: How should researchers address contradictions in reported biological activities of analogs?
Methodological Answer:
Discrepancies often arise from:
- Purity Issues : Impurities (e.g., unreacted precursors) skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis .
- Structural Variants : Subtle differences (e.g., 2-Aminocyclopentanemethylamine vs. This compound) alter receptor binding. Perform head-to-head assays under standardized conditions .
- Data Normalization : Use reference compounds (e.g., cyclopentanemethanamine) to calibrate activity metrics across studies .
Advanced: What computational models predict the pharmacological potential of derivatives?
Methodological Answer:
- Molecular Docking : Simulate interactions with targets (e.g., serotonin receptors) using AutoDock Vina. The methoxy group’s electron-donating effects enhance binding affinity in certain conformations .
- QSAR Studies : Correlate substituent position (e.g., meta vs. para methoxy) with activity using Hammett constants and regression models .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, critical for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
